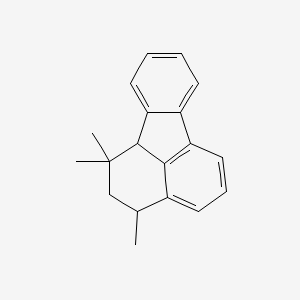
Propanenitrile, 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(2-(2,5-dioxo-1-pyrrolidinyl)ethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Propanenitrile, 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(2-(2,5-dioxo-1-pyrrolidinyl)ethyl)amino)- involves the reaction of 2-chloro-4-nitroaniline with a diazonium salt, followed by coupling with a phenyl derivative . The industrial production methods typically involve large-scale chemical reactions under controlled conditions to ensure the purity and consistency of the dye .
Analyse Des Réactions Chimiques
Propanenitrile, 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(2-(2,5-dioxo-1-pyrrolidinyl)ethyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form amines and other derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Propanenitrile, 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(2-(2,5-dioxo-1-pyrrolidinyl)ethyl)amino)- has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dyes and their properties.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: It is widely used as a dye in the textile industry, providing vibrant orange coloration to fabrics.
Mécanisme D'action
The mechanism of action of Propanenitrile, 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(2-(2,5-dioxo-1-pyrrolidinyl)ethyl)amino)- involves its interaction with molecular targets such as proteins and enzymes. The azo group in the compound can undergo reduction to form amines, which can then interact with various biological molecules . The pathways involved in these interactions are complex and depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Propanenitrile, 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(2-(2,5-dioxo-1-pyrrolidinyl)ethyl)amino)- can be compared with other similar compounds such as:
Disperse Orange 61: Another azo dye with similar applications in the textile industry.
3-Chloropropionitrile: A related compound with different chemical properties and uses.
The uniqueness of Propanenitrile, 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(2-(2,5-dioxo-1-pyrrolidinyl)ethyl)amino)- lies in its specific chemical structure, which imparts distinct coloration properties and reactivity .
Propriétés
Numéro CAS |
63467-27-6 |
|---|---|
Formule moléculaire |
C21H19ClN6O4 |
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]anilino]propanenitrile |
InChI |
InChI=1S/C21H19ClN6O4/c22-18-14-17(28(31)32)6-7-19(18)25-24-15-2-4-16(5-3-15)26(11-1-10-23)12-13-27-20(29)8-9-21(27)30/h2-7,14H,1,8-9,11-13H2 |
Clé InChI |
FBLHEZYMEKQUQD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine](/img/structure/B14515538.png)
![2-[(Methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14515546.png)


![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)




![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)



